molecular formula C18H21N3O B11344626 1-butyl-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-butyl-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11344626
M. Wt: 295.4 g/mol
InChI Key: GVCTWIUPWLNSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyl-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a benzimidazole ring fused with a pyrrolidinone structure

Preparation Methods

The synthesis of 1-butyl-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone moiety. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-butyl-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

Scientific Research Applications

1-butyl-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy, such as cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties

Mechanism of Action

The mechanism of action of 1-butyl-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

1-butyl-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can be compared with other benzimidazole derivatives and pyrrolidinone-containing compounds:

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

1-butyl-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C18H21N3O/c1-3-5-11-20-13-14(12-17(20)22)18-19-15-8-6-7-9-16(15)21(18)10-4-2/h2,6-9,14H,3,5,10-13H2,1H3

InChI Key

GVCTWIUPWLNSHX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.